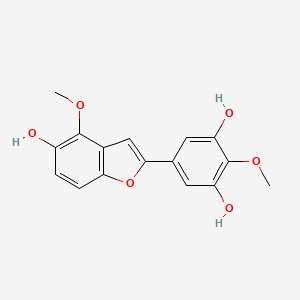
GnetifolinA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GnetifolinA: is a naturally occurring compound isolated from the plant genus Gnetum. This genus is part of the Gnetaceae family, which includes several species known for their medicinal properties. This compound has garnered attention due to its potential therapeutic benefits, particularly in the fields of oncology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnetifolinA involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of cyclization reactions. This is often achieved using a combination of organic solvents and catalysts under controlled temperature and pressure conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. These modifications are crucial for enhancing the biological activity of the compound. Common reagents used in these steps include halogenating agents, oxidizing agents, and reducing agents.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:
Raw Material Preparation: Sourcing and preparation of high-quality raw materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification and Quality Control: Implementation of stringent purification and quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
GnetifolinA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which are often more biologically active.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines, altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing its versatility in drug design.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often tested for their efficacy in different therapeutic areas.
Scientific Research Applications
GnetifolinA has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential as an anti-cancer agent, immunomodulator, and anti-inflammatory compound.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of GnetifolinA involves several molecular targets and pathways:
Molecular Targets: this compound interacts with various proteins and enzymes, including kinases and transcription factors, modulating their activity.
Pathways: It influences key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation, and the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
GnetifolinA is often compared with other compounds from the Gnetum genus and related families:
GnetifolinB: Similar in structure but with different functional groups, leading to distinct biological activities.
Resveratrol: A well-known compound from the same family, known for its antioxidant properties.
Epigallocatechin gallate (EGCG): Found in green tea, shares some anti-cancer properties with this compound but differs in its molecular targets and pathways.
Conclusion
This compound is a promising compound with diverse applications in scientific research and potential therapeutic benefits. Its unique chemical structure and versatile reactivity make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanisms of action and to explore its potential in clinical applications.
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
5-(5-hydroxy-4-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C16H14O6/c1-20-15-9-7-14(22-13(9)4-3-10(15)17)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3 |
InChI Key |
SRXHHWCVHHSPBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=C(O2)C3=CC(=C(C(=C3)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


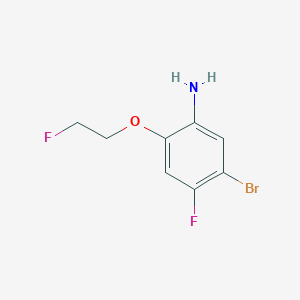

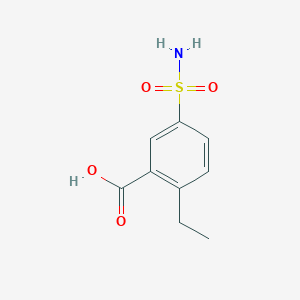
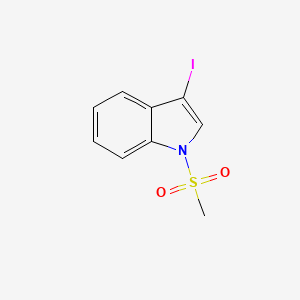
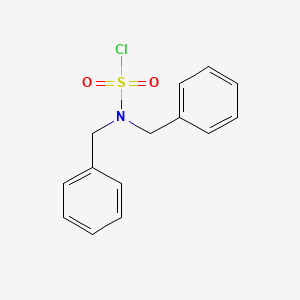
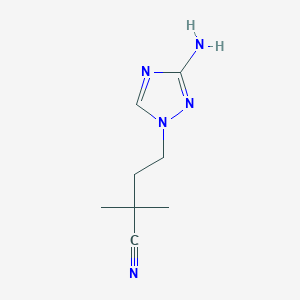
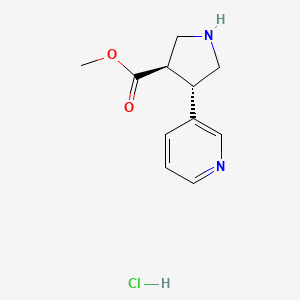
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)

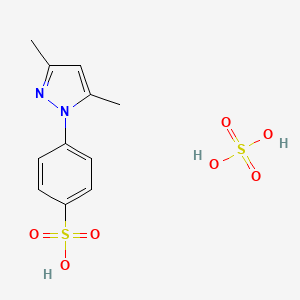

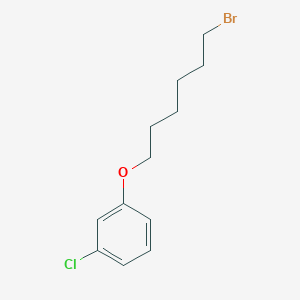
![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)
